An In-depth Technical Guide to the Synthesis of Thiochroman-4-one from Thiophenol and Acrylic Acid
An In-depth Technical Guide to the Synthesis of Thiochroman-4-one from Thiophenol and Acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of thiochroman-4-one, a valuable scaffold in medicinal chemistry, from the readily available starting materials thiophenol and acrylic acid. This document details the reaction mechanisms, provides structured quantitative data, and presents detailed experimental protocols for the key transformations involved.
Introduction
Thiochroman-4-ones are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in pharmaceutical and materials science due to their diverse biological activities. The synthesis of the thiochroman-4-one core is a fundamental process for the development of novel therapeutic agents and functional materials. A common and efficient strategy for constructing this bicyclic system involves a two-step sequence: the conjugate addition of a thiophenol to an acrylic acid derivative, followed by an intramolecular Friedel-Crafts acylation to close the heterocyclic ring. This guide will focus on this synthetic route, providing the necessary details for its successful implementation in a laboratory setting.
Reaction Mechanisms
The synthesis of thiochroman-4-one from thiophenol and acrylic acid proceeds through two principal reaction steps:
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Thio-Michael Addition: The formation of the intermediate, 3-(phenylthio)propanoic acid, via a conjugate addition reaction.
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Intramolecular Friedel-Crafts Acylation: The cyclization of the intermediate to yield the final thiochroman-4-one product.
Thio-Michael Addition of Thiophenol to Acrylic Acid
The first step is a classic Michael addition, where the sulfur atom of thiophenol acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl system of acrylic acid. This reaction can be catalyzed by either a base or an acid.
In a base-catalyzed mechanism , a base deprotonates the thiol to form a more nucleophilic thiolate anion. This anion then attacks the electron-deficient β-carbon of the acrylate, which is the Michael acceptor. Subsequent protonation of the resulting enolate intermediate yields 3-(phenylthio)propanoic acid.
Alternatively, the reaction can be promoted by a nucleophilic catalyst . In this pathway, the nucleophile first adds to the acrylic acid, generating an enolate that then deprotonates the thiophenol to form the thiolate. The thiolate then proceeds to add to another molecule of acrylic acid, propagating the reaction.
Intramolecular Friedel-Crafts Acylation
The second step involves the cyclization of 3-(phenylthio)propanoic acid to form the thiochroman-4-one ring system. This is an intramolecular electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation.[1] The reaction requires a strong acid catalyst, such as polyphosphoric acid (PPA), Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), or concentrated sulfuric acid.[2][3]
The mechanism commences with the protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst. This activation makes the carboxyl carbon highly electrophilic. The electron-rich aromatic ring of the phenylthio group then acts as a nucleophile, attacking the activated carboxyl carbon. This is followed by the loss of a proton from the aromatic ring to restore aromaticity, and subsequent dehydration to form the final thiochroman-4-one product. The acylium ion is a key electrophile in this transformation.[3]
Quantitative Data Summary
The following tables summarize the yields for the synthesis of 3-(arylthio)propanoic acids and their subsequent cyclization to thiochroman-4-ones under various conditions.
Table 1: Synthesis of 3-(Arylthio)propanoic Acids
| Arylthiol Starting Material | 3-Carbon Synthon | Catalyst/Solvent | Yield (%) | Reference |
| Thiophenol | 3-Chloropropanoic acid | NaOH(aq)/Na2CO3(aq), EtOH | 80-93 | [4] |
| 4-Fluorothiophenol | Acrylic acid | I2, 50°C | High | [2] |
| Thiophenol | Crotonic acid | TBAF, ACN, 100°C | High | [5] |
| Thiophenol | Cinnamic acid | HBr in Acetic Acid, 100°C | Not specified | [6] |
Table 2: Synthesis of Thiochroman-4-ones via Intramolecular Friedel-Crafts Acylation
| 3-(Arylthio)propanoic Acid | Cyclization Reagent | Yield (%) | Reference |
| 3-(Phenylthio)propanoic acid | PPA, DDQ | 69 | [7] |
| 3-(4-Methylphenylthio)propanoic acid | PPA, DDQ | 72 | [7] |
| 3-(2,4-Dimethylphenylthio)propanoic acid | PPA, DDQ | 70 | [7] |
| 3-(4-Methoxyphenylthio)propanoic acid | PPA, DDQ | 81 | [7] |
| 3-(4-Bromophenylthio)propanoic acid | PPA, DDQ | 58 | [8] |
| 3-(4-(Trifluoromethyl)phenylthio)propanoic acid | PPA, DDQ | 56 | [7] |
| 3-(Arylthio)propanoic acids | Fuming Sulfuric Acid, CH2Cl2 | Excellent | [9] |
| 3-(Arylthio)propanoic acids | H2SO4 with catalytic P2O5 | Good | [9] |
Experimental Protocols
Protocol 1: Synthesis of 3-(Phenylthio)propanoic Acid
This protocol is adapted from a literature procedure for the synthesis of 3-(arylthio)propanoic acids.[4]
Materials:
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Thiophenol
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3-Chloropropanoic acid
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Sodium hydroxide (NaOH)
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Sodium carbonate (Na2CO3)
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Ethanol (EtOH)
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Hydrochloric acid (HCl, concentrated)
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Dichloromethane (CH2Cl2)
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Sodium sulfate (Na2SO4, anhydrous)
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250 mL round-bottom flask
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Stir bar
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Reflux condenser
Procedure:
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A 250 mL flask is charged with a stirrer bar, aqueous NaOH (25 mL, 1.0 M), and aqueous Na2CO3 (25 mL, 1.0 M).
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To this solution, thiophenol (50 mmol) is added as a solution in 30 mL of EtOH.
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This is followed by the addition of 3-chloropropanoic acid (51 mmol) as an aqueous solution in 20 mL of water.
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The reaction mixture is heated to reflux and stirred for 12 hours.
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After cooling to room temperature, the EtOH is removed under reduced pressure.
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The aqueous phase is then acidified to a pH of 1-2 with concentrated HCl.
-
The solution is diluted with 30 mL of water and extracted three times with CH2Cl2 (3 x 40 mL).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated to obtain the crude product.
-
The crude 3-(phenylthio)propanoic acid can be purified by flash column chromatography (ethyl acetate/hexanes).
Protocol 2: Synthesis of Thiochroman-4-one via Polyphosphoric Acid (PPA) Cyclization
This protocol describes a one-pot synthesis of thiochromen-4-ones from 3-(arylthio)propanoic acids, which involves the cyclization to thiochroman-4-one followed by in-situ dehydrogenation. The initial cyclization to the saturated ketone is the key step.[7]
Materials:
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3-(Phenylthio)propanoic acid
-
Polyphosphoric acid (PPA)
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2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
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Dichloromethane (DCM)
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Round-bottom flask
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Stir bar
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Heating mantle
General Procedure A:
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To a solution of 3-(phenylthio)propanoic acid (1.0 mmol) in DCM (1.0 mL), PPA (0.5 mL) is added at room temperature.
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The mixture is stirred at 80 °C for 2 hours.
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DDQ (1.5 equivalents) is then added, and the mixture is stirred for an additional 3 hours at the same temperature.
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The reaction is then cooled to room temperature, and ice-water is added.
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The mixture is extracted with DCM.
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The combined organic layers are washed with saturated aqueous NaHCO3 and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography (5-10% ethyl acetate in hexanes) to yield thiochroman-4-one (in its dehydrogenated form, thiochromen-4-one).
Visualizations
The following diagrams illustrate the overall workflow and the detailed mechanism of the key cyclization step.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. hereon.de [hereon.de]
- 9. researchgate.net [researchgate.net]
